![molecular formula C23H19FN2O3S2 B3006312 N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941884-18-0](/img/structure/B3006312.png)
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
The compound of interest, N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, is a derivative of benzothiazole, which is a heterocyclic compound with a fusion of benzene and thiazole rings. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including antitumor, antibacterial, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole ring followed by various functionalization reactions. For instance, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides can be achieved through C-C coupling methodology using Pd(0) catalysis and aryl boronic pinacol ester/acids . Similarly, the synthesis of other benzothiazole derivatives has been reported using reactions of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions , or by cyclization of 2-aminobenzoic acid with 2-aminothiophenol followed by acetylation and further coupling reactions .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their biological activity. For example, N-(benzo[d]thiazol-2-yl)acetamide derivatives form hydrogen-bonded assemblies that are influenced by the substituents on the benzothiazole moiety . These hydrogen bonding interactions are crucial for the binding of these compounds to biological targets, such as enzymes.
Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the antitumor activity of some benzothiazole derivatives is not reliant on the induction of CYP1A1 expression, which is a common metabolic pathway for many antitumor agents . The synthesis of N-benzyl substituted acetamide derivatives containing thiazole has shown that these compounds can inhibit Src kinase, which is an important target for anticancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzothiazole ring and the type of functional groups attached to it. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of these compounds. For example, the introduction of fluorine atoms into the benzothiazole ring can significantly affect the cytotoxicity and specificity of these compounds against various cancer cell lines .
Scientific Research Applications
Pharmacological Applications
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives have been explored for their potential pharmacological applications. For instance, some derivatives have been investigated for their PI3Kα and mTOR inhibitory activities, showing potent in vitro and in vivo efficacy. Modifications of the benzothiazole ring, such as the introduction of various 6,5-heterocyclic analogues, were examined to improve metabolic stability, highlighting the compound's relevance in cancer research and treatment (Stec et al., 2011).
Antimicrobial and Antimalarial Activities
The compound's derivatives have also been assessed for their antimicrobial and antimalarial properties. A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, resulting in compounds with significant in vitro antimalarial activity. These findings suggest potential applications in developing new antimalarial agents (Fahim & Ismael, 2021).
Bioactive Compound Synthesis
Research into the synthesis and characterization of bioactive benzothiazolinone acetamide analogs demonstrates the compound's utility in producing materials with potential photovoltaic efficiency. These compounds have shown good light harvesting efficiency and free energy of electron injection, suggesting applications in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Antitumor Activities
The potential of fluorinated 2-(4-aminophenyl)benzothiazoles, a related class of compounds, in cancer treatment has been documented. These compounds have demonstrated potent cytotoxicity in vitro against certain cancer cell lines, offering insights into the development of novel antitumor agents (Hutchinson et al., 2001).
Enzyme Inhibition
The enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties has been investigated, revealing substantial inhibitory activity against specific enzymes. This research suggests applications in designing enzyme inhibitors for therapeutic use (Abbasi et al., 2019).
properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c1-31(28,29)19-10-7-16(8-11-19)13-22(27)26(15-17-5-3-2-4-6-17)23-25-20-12-9-18(24)14-21(20)30-23/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFDRYUHXJQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide |
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